({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene
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Overview
Description
({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene is an organic compound with a complex structure that includes a benzene ring, a chloromethyl group, and a hexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene typically involves multiple steps. One common method starts with the chloromethylation of benzene, followed by the introduction of the hexenyl chain through a series of reactions involving alkylation and etherification. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, which are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce toluene derivatives.
Scientific Research Applications
({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. This interaction can affect various cellular pathways and processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the hexenyl chain.
Chloromethylbenzene: Similar but with different alkyl chain lengths and structures.
Hexylbenzene: Lacks the chloromethyl group but has a similar hexenyl chain.
Properties
Molecular Formula |
C15H21ClO |
---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
[4-(chloromethyl)-4-methylhex-5-enoxy]methylbenzene |
InChI |
InChI=1S/C15H21ClO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h3-6,8-9H,1,7,10-13H2,2H3 |
InChI Key |
CTIZLMAFLSPUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOCC1=CC=CC=C1)(CCl)C=C |
Origin of Product |
United States |
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